molecular formula C8H7N3O2 B071232 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 178269-03-9

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B071232
CAS No.: 178269-03-9
M. Wt: 177.16 g/mol
InChI Key: VMFYYCGQWQPDFW-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, with a methyl group at the 6-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine. The nitration reaction typically employs concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The methyl group at the 6-position can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 6-Methyl-3-amino-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 6-Carboxy-3-nitro-1H-pyrrolo[2,3-b]pyridine or 6-formyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the methyl and nitro substituents.

    6-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group at the 3-position.

    3-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group at the 6-position.

Uniqueness

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the methyl and nitro groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFYYCGQWQPDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440672
Record name 6-Methyl-3-nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178269-03-9
Record name 6-Methyl-3-nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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